molecular formula C16H22FN3O3 B14624849 1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid CAS No. 58830-99-2

1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid

Katalognummer: B14624849
CAS-Nummer: 58830-99-2
Molekulargewicht: 323.36 g/mol
InChI-Schlüssel: VTQHVZQEXFSKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring and a fluorophenyl group. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorophenyl group adds unique properties to the compound, making it of interest for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild reaction conditions . Another approach involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid, resulting in substituted imidazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-Fluorophenyl)heptyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted imidazoles and fluorophenyl derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Fluorophenyl)heptyl]imidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(4-Fluorophenyl)heptyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluorophenyl group can enhance binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(4-Fluorophenyl)heptyl]imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the heptyl chain and the fluorophenyl group enhances its versatility in various applications.

Eigenschaften

CAS-Nummer

58830-99-2

Molekularformel

C16H22FN3O3

Molekulargewicht

323.36 g/mol

IUPAC-Name

1-[2-(4-fluorophenyl)heptyl]imidazole;nitric acid

InChI

InChI=1S/C16H21FN2.HNO3/c1-2-3-4-5-15(12-19-11-10-18-13-19)14-6-8-16(17)9-7-14;2-1(3)4/h6-11,13,15H,2-5,12H2,1H3;(H,2,3,4)

InChI-Schlüssel

VTQHVZQEXFSKGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.